N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Description
N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, also known as MIOX or MIOX-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. MIOX is a small molecule that belongs to the class of oxalamide compounds, which are known for their ability to inhibit certain enzymes and receptors in the human body.
Scientific Research Applications
1. Unique Coordination Chemistry in Ligand-Mediated Reactions
N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide and its derivatives have been studied for their ability to form unique coordination complexes with metals. For instance, derivatives of this compound have been used to design N,N,O-donor Schiff-base ligands, demonstrating the compound's potential in exploring the role of ligands in the coordination chemistry of metals like Copper (II) (Majumder et al., 2016).
2. Synthesis of Arylsulfonamide Derivatives
The compound's derivatives have been synthesized as arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, aiming to develop new α1-adrenoceptor antagonists. These derivatives have shown high-to-moderate affinity for the α1-adrenoceptor, indicating their potential in therapeutic applications (Rak et al., 2016).
3. Enantioselective Synthesis Processes
The compound's structure has been utilized in the development of enantioselective synthesis processes for drug substances. This includes convergent, stereoselective, and economical synthesis methods, demonstrating the compound's role in facilitating the production of pharmaceutically relevant substances (Cann et al., 2012).
4. Molecular Interaction Studies
Studies have also focused on the molecular interactions of this compound's derivatives with specific receptors, providing insights into their structural and functional dynamics. For example, investigations into the interaction of derivatives with the CB1 cannabinoid receptor have offered valuable information on the conformations and pharmacophore models for receptor ligands (Shim et al., 2002).
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c1-18-14-19(2)25(20(3)15-18)29-27(33)26(32)28-17-24(31-11-6-5-7-12-31)21-8-9-23-22(16-21)10-13-30(23)4/h8-9,14-16,24H,5-7,10-13,17H2,1-4H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQFDWSGDAMWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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